Cas no 1971934-97-0 (2-(2-Azidoacetyl)amino-2-deoxy-β-D-mannopyranose)

2-(2-Azidoacetyl)amino-2-deoxy-β-D-mannopyranose 化学的及び物理的性質
名前と識別子
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- 2-[(2-Azidoacetyl) amino] -2-deoxy-D-man- nopyranose
- 2-[(2-Azidoacetyl)amino]-2-deoxy-β-D-mannopyranose
- 2-(2-Azidoacetyl)amino-2-deoxy-β-D-mannopyranose
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- インチ: 1S/C8H14N4O6/c9-12-10-1-4(14)11-5-7(16)6(15)3(2-13)18-8(5)17/h3,5-8,13,15-17H,1-2H2,(H,11,14)/t3-,5+,6-,7-,8-/m1/s1
- InChIKey: AFNOHTDETQTADW-BOSCHMPASA-N
- SMILES: N([C@@H]1[C@@H](O[C@H](CO)[C@@H](O)[C@@H]1O)O)C(=O)CN=[N+]=[N-]
2-(2-Azidoacetyl)amino-2-deoxy-β-D-mannopyranose Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | A818020-250mg |
2-[(2-Azidoacetyl)amino]-2-deoxy-β-D-mannopyranose |
1971934-97-0 | 250mg |
$ 1028.00 | 2023-04-19 | ||
TRC | A818020-500mg |
2-[(2-Azidoacetyl)amino]-2-deoxy-β-D-mannopyranose |
1971934-97-0 | 500mg |
$ 1918.00 | 2023-04-19 | ||
TRC | A818020-50mg |
2-[(2-Azidoacetyl)amino]-2-deoxy-β-D-mannopyranose |
1971934-97-0 | 50mg |
$ 253.00 | 2023-04-19 |
2-(2-Azidoacetyl)amino-2-deoxy-β-D-mannopyranose 関連文献
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Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
2-(2-Azidoacetyl)amino-2-deoxy-β-D-mannopyranoseに関する追加情報
2-(2-Azidoacetyl)amino-2-deoxy-β-D-mannopyranose (CAS No. 1971934-97-0): An Overview of Its Structure, Synthesis, and Applications in Biomedical Research
2-(2-Azidoacetyl)amino-2-deoxy-β-D-mannopyranose (CAS No. 1971934-97-0) is a synthetic carbohydrate derivative that has garnered significant attention in recent years due to its unique chemical structure and potential applications in biomedical research. This compound is characterized by the presence of an azido group attached to an acetyl moiety, which is further linked to a deoxy-mannose sugar unit. The azido group, in particular, makes this compound a valuable intermediate in the synthesis of complex glycoconjugates and glycopeptides.
The synthesis of 2-(2-Azidoacetyl)amino-2-deoxy-β-D-mannopyranose typically involves a multi-step process that begins with the protection of the hydroxyl groups on the mannose sugar. This is followed by the introduction of the azido group and subsequent deprotection to yield the final product. The use of mild and selective conditions during these steps ensures high yields and purity, making it a preferred choice for researchers working on carbohydrate chemistry.
One of the key applications of 2-(2-Azidoacetyl)amino-2-deoxy-β-D-mannopyranose is in the field of glycochemistry, where it serves as a building block for the synthesis of complex glycans and glycoconjugates. These compounds play crucial roles in various biological processes, including cell signaling, immune responses, and protein glycosylation. Recent studies have shown that glycoconjugates derived from this compound can be used to modulate immune responses and target specific cell types, making them promising candidates for therapeutic applications.
In addition to its role in glycochemistry, 2-(2-Azidoacetyl)amino-2-deoxy-β-D-mannopyranose has also found applications in the development of diagnostic tools. For instance, it can be used to create labeled glycans that can be detected using various imaging techniques, such as mass spectrometry and nuclear magnetic resonance (NMR). This capability is particularly useful in the early detection and monitoring of diseases such as cancer and infectious diseases.
The azido group in 2-(2-Azidoacetyl)amino-2-deoxy-β-D-mannopyranose can also be utilized for click chemistry reactions, which are widely used in bioconjugation studies. Click chemistry allows for the rapid and efficient formation of covalent bonds between biomolecules, enabling the creation of complex bioactive compounds with high specificity and stability. This property has been leveraged in the development of targeted drug delivery systems and biotherapeutics.
Recent advancements in synthetic methods have further enhanced the utility of 2-(2-Azidoacetyl)amino-2-deoxy-β-D-mannopyranose. For example, researchers have developed more efficient catalysts and reaction conditions that improve the yield and purity of the final product. These improvements have made it easier for scientists to access this compound for their research needs.
In conclusion, 2-(2-Azidoacetyl)amino-2-deoxy-β-D-mannopyranose (CAS No. 1971934-97-0) is a versatile compound with significant potential in various areas of biomedical research. Its unique chemical structure and functional groups make it an ideal candidate for the synthesis of complex glycans, glycoconjugates, and bioactive compounds. As research in this field continues to advance, it is likely that new applications for this compound will be discovered, further expanding its impact on human health and disease treatment.
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